molecular formula C20H21N5O4 B2742649 methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-21-6

methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2742649
CAS RN: 887465-21-6
M. Wt: 395.419
InChI Key: QUERSGMEHWKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing Applications

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, indicating selective sensitivity to these compounds. Such properties make these complexes valuable for developing luminescence-based sensors for detecting specific organic molecules in various environments (Shi et al., 2015).

Catalysis and Organic Synthesis

N-Heterocyclic carbenes (NHCs), specifically imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols. Such reactions are crucial for the synthesis of esters from readily available methyl esters and alcohols, demonstrating the versatility of NHCs in facilitating organic transformations at room temperature with low catalyst loadings. This catalytic activity underlines the potential of imidazole derivatives in synthetic organic chemistry, providing a sustainable and efficient pathway for ester synthesis (Grasa et al., 2002).

Supramolecular Chemistry

Imidazole-containing bisphenol and its salts with various acids have been structurally characterized, revealing their ability to form extensive hydrogen-bonded structures. These findings are relevant for designing supramolecular assemblies that can serve as hosts for anions, showcasing the application of imidazole derivatives in the development of novel molecular recognition systems. Such systems have implications for sensing, catalysis, and material science, where specific interactions at the molecular level are crucial (Nath & Baruah, 2012).

Synthesis of Higher-Carbon Sugars

Imidazole derivatives have been utilized as intermediates in the synthesis of higher-carbon sugars, demonstrating their utility in carbohydrate chemistry. For example, the condensation of certain imidazole derivatives with enolate anions enables the chain extension at the ϖ-carbon atom, providing a pathway for the synthesis of complex sugar structures. This application underscores the versatility of imidazole derivatives in synthetic chemistry, especially in the construction of complex organic molecules with potential applications in medicinal chemistry and drug development (Horton & Liav, 1972).

properties

IUPAC Name

methyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-6-12(2)8-14(7-11)25-13(3)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERSGMEHWKGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.